REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12]#[N:13])[C:9]([NH2:11])=[O:10])=[C:4]([N+:14]([O-])=O)[CH:3]=1>C(O)(=O)C.C1(C)C=CC=CC=1.[Zn]>[NH2:13][C:12]1[NH:14][C:4]2[C:5]([C:8]=1[C:9]([NH2:11])=[O:10])=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2
|
Name
|
2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(=O)N)C#N)[N+](=O)[O-]
|
Name
|
compound 1-1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(=O)N)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while keeping at 90° C.
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC2=CC(=CC=C2C1C(=O)N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |